Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate
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Overview
Description
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that contains a thieno[3,2-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the thieno[3,2-b]pyridine ring system. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thieno[3,2-b]pyridine ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like KMnO4 in aqueous or acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thieno[3,2-b]pyridine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-3-carboxylate
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate is unique due to its thieno[3,2-b]pyridine core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in the design of novel molecules with specific biological or material properties .
Properties
IUPAC Name |
methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-14-7-2-5(10)3-11-8(6)7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXWJQBXXPWBRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1N=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662718 |
Source
|
Record name | Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-43-3 |
Source
|
Record name | Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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